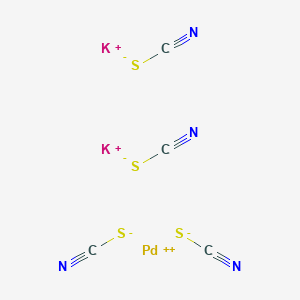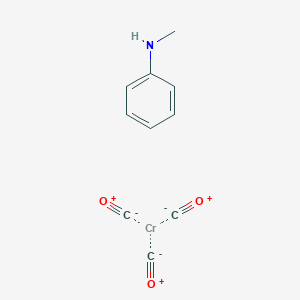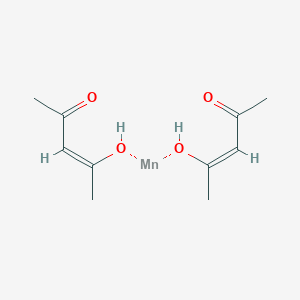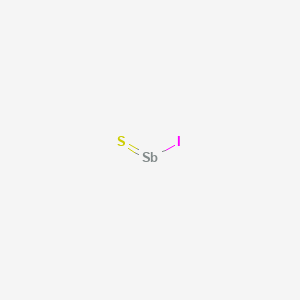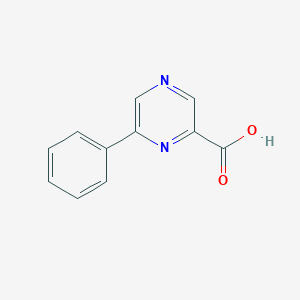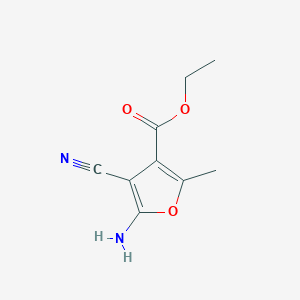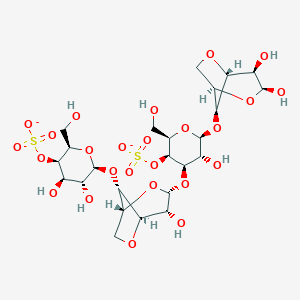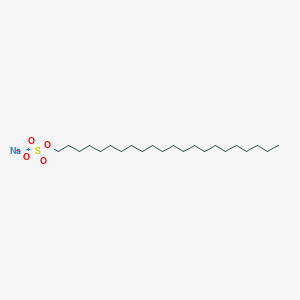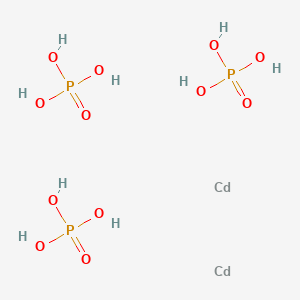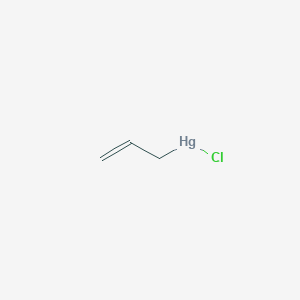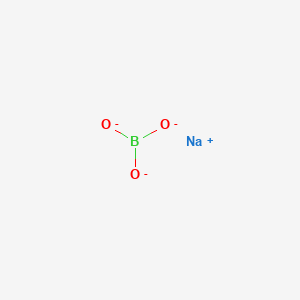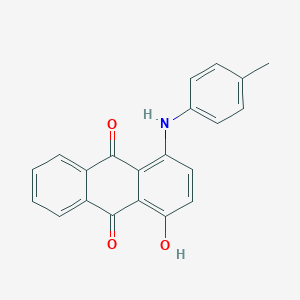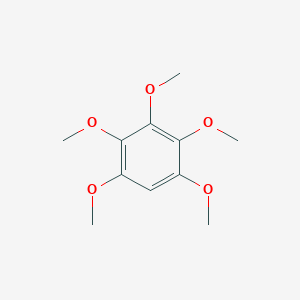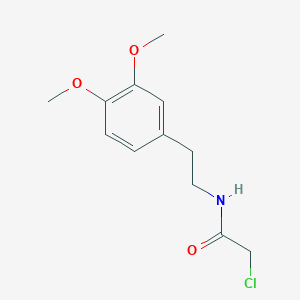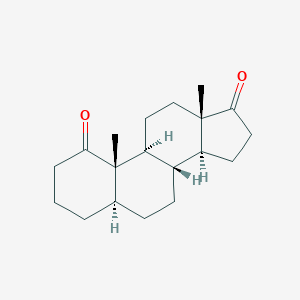
5alpha-Androstane-1,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstane-1,17-dione, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes in males, and in the ovaries and adrenal glands in females. It is a metabolite of testosterone and dihydrotestosterone and has been found to play a role in various physiological processes.
Mécanisme D'action
The mechanism of action of 5alpha-Androstane-1,17-dione is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme 5alpha-reductase, which converts testosterone to dihydrotestosterone. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
5alpha-Androstane-1,17-dione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of collagen and improve wound healing. It has also been found to promote bone growth and increase bone density. Additionally, it has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5alpha-Androstane-1,17-dione in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for non-specific binding, which can lead to false positive results. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5alpha-Androstane-1,17-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression, as it has been shown to modulate the activity of neurotransmitters involved in mood regulation. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
Méthodes De Synthèse
The synthesis of 5alpha-Androstane-1,17-dione can be achieved through several methods, including the oxidation of androstanediol with potassium permanganate, the oxidation of 5alpha-Androstane-1,17-dione with chromium trioxide, and the oxidation of 5alpha-androstane-3beta, 17beta-diol with sodium periodate. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
5alpha-Androstane-1,17-dione has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve wound healing and promote bone growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
10455-05-7 |
|---|---|
Nom du produit |
5alpha-Androstane-1,17-dione |
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-1,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1 |
Clé InChI |
BJDOJOQKLFLCRF-OCANJJRCSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=O)CCC4)C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |
Synonymes |
5α-Androstane-1,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



